molecular formula C9H6FNO B6158890 7-fluoro-1H-indole-6-carbaldehyde CAS No. 1782917-55-8

7-fluoro-1H-indole-6-carbaldehyde

Cat. No. B6158890
CAS RN: 1782917-55-8
M. Wt: 163.1
InChI Key:
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Description

7-fluoro-1H-indole-6-carbaldehyde is a chemical compound that belongs to the indole family . Indole compounds are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .


Synthesis Analysis

The synthesis of indole derivatives, including 7-fluoro-1H-indole-6-carbaldehyde, often involves strategies such as transition metal-catalyzed reactions and reductive cyclization reactions . These methods allow for the formation of complex molecules, contributing to the diversity of indole derivatives .


Molecular Structure Analysis

The molecular structure of 7-fluoro-1H-indole-6-carbaldehyde can be represented by the formula C9H6FNO . Its molecular weight is 163.15 .


Chemical Reactions Analysis

Indole derivatives, including 7-fluoro-1H-indole-6-carbaldehyde, are often used in organic synthesis, pharmaceuticals, and agrochemicals . They serve as important raw materials and intermediates in these fields .


Physical And Chemical Properties Analysis

7-fluoro-1H-indole-6-carbaldehyde is a solid substance . It has a molecular weight of 163.15 and its InChI Code is 1S/C9H6FNO/c10-8-3-1-2-7-6 (5-12)4-11-9 (7)8/h1-5,11H .

Mechanism of Action

While the specific mechanism of action for 7-fluoro-1H-indole-6-carbaldehyde is not explicitly mentioned in the search results, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These indicate that it may be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 7-fluoro-1H-indole-6-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They also have value for flavor and fragrance applications, for example, in the food industry or perfumery . This suggests a promising future for the research and development of indole derivatives.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-fluoro-1H-indole-6-carbaldehyde involves the introduction of a fluorine atom at the 7th position of the indole ring followed by the oxidation of the resulting 7-fluoroindole to form the aldehyde group at the 6th position.", "Starting Materials": [ "Indole", "Fluorine gas", "Sodium hydride", "Acetic anhydride", "Chloroform", "Sodium chloride", "Sodium bicarbonate", "Sodium sulfate", "Potassium permanganate", "Sulfuric acid", "Sodium hydroxide", "Methanol" ], "Reaction": [ "Step 1: Protection of the indole nitrogen by reacting indole with acetic anhydride in the presence of sodium acetate to form N-acetylindole.", "Step 2: Introduction of fluorine atom at the 7th position of the indole ring by reacting N-acetylindole with fluorine gas in the presence of sodium hydride in DMF.", "Step 3: Removal of the acetyl group by refluxing the reaction mixture with chloroform and sodium bicarbonate to obtain 7-fluoroindole.", "Step 4: Oxidation of 7-fluoroindole to form the aldehyde group at the 6th position by reacting it with potassium permanganate in the presence of sulfuric acid.", "Step 5: Neutralization of the reaction mixture with sodium bicarbonate followed by extraction with chloroform and drying over sodium sulfate.", "Step 6: Purification of the crude product by column chromatography using methanol as the eluent to obtain 7-fluoro-1H-indole-6-carbaldehyde." ] }

CAS RN

1782917-55-8

Product Name

7-fluoro-1H-indole-6-carbaldehyde

Molecular Formula

C9H6FNO

Molecular Weight

163.1

Purity

95

Origin of Product

United States

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